Hydrogen Bond Acceptor Count: Quantifying the Additional Intermolecular Interaction Potential Imparted by the 3-Formyl Group
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate contains one additional hydrogen bond acceptor (HBA) relative to its closest non-formylated analog, benzyl 4-methyl-1H-pyrrole-3-carboxylate. The formyl oxygen serves as a strong HBA, which directly increases the compound's capacity for specific, directional intermolecular interactions. This is a critical parameter for solubility, target binding in biological systems, and supramolecular assembly [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Benzyl 4-methyl-1H-pyrrole-3-carboxylate (CAS 89909-40-0): 2 |
| Quantified Difference | +1 HBA |
| Conditions | Computed molecular property (Kuujia database and PubChem) |
Why This Matters
A higher HBA count directly correlates with enhanced aqueous solubility and the potential for more complex, geometry-specific non-covalent interactions, which are fundamental to biological recognition and crystal packing.
- [1] Kuujia. (n.d.). CAS No. 89909-53-5: 1H-Pyrrole-3-carboxylic acid, 5-formyl-4-methyl-, phenylmethyl ester - Computed Properties. Retrieved from https://www.kuujia.com/cas-89909-53-5.html. View Source
